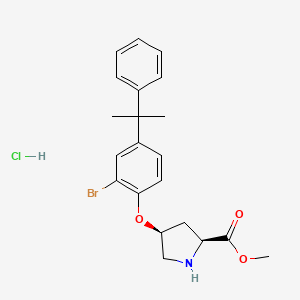

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride

描述

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride (CAS: 1354488-44-0) is a chiral pyrrolidine derivative with a molecular formula of C21H25BrClNO3 and a molecular weight of 454.8 g/mol . Its structure features:

- A (2S,4S)-configured pyrrolidine ring, contributing to stereospecific interactions.

- A methyl ester at position 2, enhancing lipophilicity.

- A 2-bromo-4-(2-phenylpropan-2-yl)phenoxy group at position 4, introducing steric bulk and aromaticity.

- A hydrochloride salt, improving aqueous solubility.

The compound’s SMILES representation is COC(=O)C1CC(Oc2ccc(C(C)(C)c3ccccc3)cc2Br)CN1.Cl, highlighting its stereochemistry and substituents .

属性

IUPAC Name |

methyl (2S,4S)-4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO3.ClH/c1-21(2,14-7-5-4-6-8-14)15-9-10-19(17(22)11-15)26-16-12-18(23-13-16)20(24)25-3;/h4-11,16,18,23H,12-13H2,1-3H3;1H/t16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYILRPTUACRGB-AKXYIILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CC(NC3)C(=O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Bromination: Introduction of the bromine atom into the phenoxy group can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The carboxylate group can be esterified using methanol in the presence of acid catalysts.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a chemical compound utilized in scientific research, characterized by a pyrrolidine ring, a carboxylate ester, and a brominated phenoxy group. The presence of the bromo substituent and the phenylpropan-2-yl moiety suggests possibilities for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound holds potential applications in various fields:

- Drug discovery

- Agrochemical research

- Material science

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

These approaches provide insights into the mechanism of action and potential side effects associated with the compound.

Compound Reactivity

The chemical reactivity of This compound can be explored through several types of reactions:

- Nucleophilic substitution

- Electrophilic aromatic substitution

- Ester hydrolysis

These reactions are fundamental for understanding the compound's behavior in biological systems and its potential for further derivatization.

Several compounds share structural similarities with This compound :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenoxyacetic Acid | Simple phenoxy group | Antimicrobial |

| Bromoacetic Acid | Bromo substituent | Cytotoxic |

| 4-Bromophenol | Brominated phenol | Antimicrobial and antiseptic |

These compounds highlight the diversity within this structural class and underscore the unique aspects of the target compound, particularly its complex stereochemistry and multi-functional character.

The biological activity of This compound is likely influenced by its structural components. Compounds with similar structures often exhibit:

- Antimicrobial activity

- Cytotoxic effects

- Interactions with neurological targets

作用机制

The mechanism of action of (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group and pyrrolidine ring are likely involved in binding interactions, while the ester group may undergo hydrolysis, releasing active metabolites.

相似化合物的比较

Bromo vs. Chloro Substitution

- Target Compound: Bromine at position 2 of the phenoxy ring increases molecular weight and polarizability compared to chloro analogs .

- (2S,4S)-Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride (CAS: 1354487-24-3): Replaces the 2-phenylpropan-2-yl group with chlorine. Lower molecular weight (371.05 g/mol) due to reduced steric bulk .

Alkyl vs. Aromatic Substituents

- Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354487-95-8): Features a tert-pentyl group instead of 2-phenylpropan-2-yl. Molecular weight 406.7 g/mol, with increased aliphatic character .

- Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354485-03-2): Combines chloro and tert-pentyl groups, reducing electronic effects compared to bromo analogs .

Modifications on the Pyrrolidine Ring

- (2S,4S)-Methyl 4-((cyclobutanecarbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride (CAS: 1354487-94-7): Replaces the phenoxy group with a cyclobutanecarbonyloxy moiety. Smaller molecular weight (263.72 g/mol) and altered solubility due to the non-aromatic substituent .

Functional Group Variations

- (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279039-33-6): Contains a BOC-protected amine instead of the phenoxy group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard and Handling

生物活性

(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a carboxylate ester, and a brominated phenoxy group, suggest various biological activities. This article explores the biological activity of this compound through a detailed examination of its interactions, potential therapeutic applications, and relevant case studies.

Structural Features and Implications

The compound's structure can be broken down as follows:

- Pyrrolidine Ring : Provides a scaffold for biological interaction.

- Brominated Phenoxy Group : May enhance lipophilicity and facilitate membrane permeability.

- Carboxylate Ester : Potentially involved in receptor binding and enzymatic interactions.

These features indicate that the compound may interact with various biological targets, influencing pathways related to inflammation, cancer, and microbial infections.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following table summarizes some of the known activities associated with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenoxyacetic Acid | Simple phenoxy group | Antimicrobial |

| Bromoacetic Acid | Bromo substituent | Cytotoxic |

| 4-Bromophenol | Brominated phenol | Antimicrobial and antiseptic |

These compounds highlight the potential for This compound to exhibit similar or enhanced biological activities due to its complex stereochemistry and multi-functional character.

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the carboxylate group may allow for competitive inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : The structural components may facilitate binding to specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of structurally related compounds on various cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity against Mia PaCa-2 and PANC-1 cells, suggesting a promising avenue for further research into this compound's anticancer properties .

- Analgesic Properties : Another investigation focused on the analgesic effects of compounds similar to the target structure. Results showed that certain derivatives demonstrated significant pain relief in animal models, indicating potential applications in pain management .

- Antimicrobial Efficacy : A recent study highlighted the antimicrobial properties of related brominated phenolic compounds, which displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound could similarly function as an effective antimicrobial agent .

Synthesis and Modification

The synthesis of This compound can be achieved through various chemical routes, allowing for modifications that may enhance its biological properties. Key synthetic methods include:

- Esterification Reactions : To form the carboxylate ester.

- Bromination Reactions : To introduce the bromo substituent.

- Pyrrolidine Formation : Utilizing cyclization techniques to construct the pyrrolidine ring.

These synthetic strategies not only facilitate the production of the target compound but also enable further derivatization to optimize its pharmacological profile.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride?

- Methodology : A multi-step synthesis is typically employed. For example, bromophenol intermediates can undergo nucleophilic substitution with pyrrolidine derivatives in anhydrous solvents like dichloromethane (DCM), using bases such as NaOH to deprotonate phenolic hydroxyl groups . Stereochemical control of the (2S,4S) configuration may require chiral auxiliaries or enantioselective catalysis, as seen in analogous Boc-protected pyrrolidine syntheses . Post-reaction purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization (e.g., using ethyl acetate/hexane) ensures ≥97% purity .

Q. How should researchers characterize the compound’s structure and purity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and substituent positions. For example, characteristic shifts for pyrrolidine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) are critical .

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

- Storage : Keep in a desiccator at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can stereochemical integrity (2S,4S) be maintained during synthesis?

- Methodology :

- Use chiral catalysts (e.g., Pd/C for hydrogenation) or enantiopure starting materials (e.g., Boc-protected pyrrolidine derivatives) to enforce stereocontrol .

- Monitor reaction progress with chiral HPLC to detect racemization. For example, compare retention times with authentic (2S,4S) and (2R,4R) standards .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- Isolate impurities : Perform preparative TLC or HPLC to separate byproducts.

- Analyze by 2D-NMR : Use NOESY to distinguish diastereomers; for example, cross-peaks between pyrrolidine H-2 and H-4 protons confirm the cis (2S,4S) configuration .

- Re-evaluate synthetic conditions : Trace moisture or acidic residues may hydrolyze ester groups, leading to unexpected carboxylate peaks in MS .

Q. What strategies optimize yield in bromophenol coupling reactions?

- Methodology :

- Solvent selection : Anhydrous DCM minimizes side reactions (e.g., hydrolysis) .

- Base optimization : Use hindered bases (e.g., K₂CO₃ instead of NaOH) to reduce nucleophilic attack on the bromo substituent .

- Temperature control : Reactions at 0–5°C suppress thermal decomposition of sensitive intermediates .

Q. How to assess the compound’s biological activity in vitro?

- Methodology :

- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., proteases or kinases).

- Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) at concentrations ≤10 μM .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to evaluate half-life (t₁/₂) and metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。